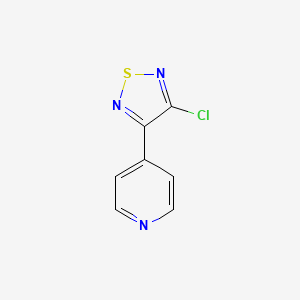
3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-sulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The pyridine ring can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of various enzymes and receptors, making them candidates for drug development.
Materials Science: The unique electronic properties of the thiadiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound has been used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
4-(Pyridin-4-yl)-1,2,5-thiadiazole: Lacks the chlorine substitution but has similar structural features.
3-Chloro-1,2,5-thiadiazole: Lacks the pyridine ring but retains the chlorine and thiadiazole structure.
Uniqueness
The presence of both the chlorine atom and the pyridine ring in 3-Chloro-4-(pyridin-4-yl)-1,2,5-thiadiazole gives it unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1491529-06-6 |
|---|---|
Molecular Formula |
C7H4ClN3S |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
3-chloro-4-pyridin-4-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H |
InChI Key |
ZODGSJXNDROXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NSN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















